molecular formula C25H22N2O5 B12011836 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 767290-88-0

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B12011836
CAS No.: 767290-88-0
M. Wt: 430.5 g/mol
InChI Key: GKOLFZFPRFIRBB-AROWNJAOSA-N
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Description

4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound characterized by a hydrazone backbone, a hydroxy(phenyl)acetyl group, a 2-methoxyphenyl moiety, and a 3-phenylacrylate ester. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. Its hydrazone linkage and ester functionality enable interactions with biological targets, while the methoxy group enhances solubility and electronic stability .

Properties

CAS No.

767290-88-0

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H22N2O5/c1-31-22-16-19(17-26-27-25(30)24(29)20-10-6-3-7-11-20)12-14-21(22)32-23(28)15-13-18-8-4-2-5-9-18/h2-17,24,29H,1H3,(H,27,30)/b15-13+,26-17+

InChI Key

GKOLFZFPRFIRBB-AROWNJAOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-Diazabicyclo[2.2.2]octane). This reaction produces a mixture of chromenes and coumarins . Another method involves the use of phenols and β-keto esters in the presence of an acid catalyst, such as concentrated H2SO4, trifluoroacetic acid (TFA), or Lewis acids like AlCl3, ZnCl2, ZrCl4, and TiCl4 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, phenyl, and carbohydrazonoyl.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve electrophilic aromatic substitution using reagents such as Cl2, Br2, H2SO4, and HOCl .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The carbohydrazonoyl group may participate in redox reactions, influencing cellular signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:

Compound Name Key Structural Differences Impact on Properties
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate Bromine substituent on benzoate; lacks methoxy group on phenyl ring. Increased molecular weight (due to Br); reduced electron-donating effects vs. methoxy.
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate Chlorophenoxy group replaces hydroxy(phenyl)acetyl; benzoate ester instead of 3-phenylacrylate. Enhanced electrophilicity due to Cl; altered steric interactions with targets.
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate Sulfonylamino group added; extended conjugation. Improved binding affinity to proteins; higher logP due to sulfonyl group.
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate 4-Methoxyanilino group; methylbenzoate ester. Increased hydrophobicity; potential for altered metabolic stability.

Physicochemical Properties

  • Molecular Weight and Polarity :

    • The target compound’s molecular weight (~590 g/mol, inferred from ) is higher than simpler analogues like methylbenzoate derivatives (~465 g/mol ).
    • The 2-methoxyphenyl group enhances polarity compared to bromo- or chloro-substituted analogues, improving aqueous solubility .
  • Electronic Effects :

    • The methoxy group’s electron-donating nature stabilizes the hydrazone linkage, reducing susceptibility to hydrolysis compared to halogenated derivatives .

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